N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-25-18-8-6-17(7-9-18)22-20(24)23-13-10-16(11-14-23)15-26-19-5-3-4-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBHPEHTOCRNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated promising anticancer properties. For instance, derivatives featuring pyridine and thiazole rings have shown efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of specific enzymes or receptors that are critical for tumor growth.
Anticonvulsant Properties
Compounds related to N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide have been studied for their anticonvulsant effects. For example, several piperidine derivatives have been reported to exhibit significant protection in seizure models, suggesting a potential application in treating epilepsy .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics .
Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the ethoxy and pyridinylthio groups.
General Synthetic Route:
- Formation of Piperidine Ring: Starting from suitable precursors like 1,4-diketones or amines.
- Introduction of Ethoxy Group: Alkylation reactions using ethyl iodide or similar reagents.
- Thioether Linkage Formation: Utilizing thiol reagents to attach the pyridine moiety.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of synthesized piperidine derivatives against multiple cell lines. Among them, one derivative showed an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Anticonvulsant Evaluation
In another investigation, a series of piperidine-based compounds were assessed for their anticonvulsant properties using the maximal electroshock seizure test. Some derivatives demonstrated significant protective effects with ED50 values indicating strong potential for further development as anticonvulsants .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Carboxamide Derivatives in GPCR Targeting
a. BIBN4096BS
- Structure : 1-piperidinecarboxamide derivative with a 3,5-dibromo-4-hydroxyphenyl group and a quinazolinyl substituent.
- Comparison :
- The dibromo-hydroxyphenyl group in BIBN4096BS enhances receptor affinity but reduces metabolic stability compared to the ethoxyphenyl group in the target compound.
- BIBN4096BS lacks a sulfur-containing substituent, unlike the pyridin-2-ylthio methyl group in the target molecule, which may alter electronic properties and binding kinetics .
b. PF3845
- Structure : 4-(3-[5-trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.
- Comparison :
c. MK0974
- Structure : Features a 2,3-difluorophenyl group and a trifluoroethyl substituent.
- Comparison :
Substituent-Driven Pharmacological Variations
a. Thioether vs. Ether Linkages
- Thioethers are more susceptible to oxidative metabolism than ethers, which may shorten the target compound’s half-life relative to analogs like PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) .
b. Ethoxyphenyl vs. Fluorophenyl Groups
- The 4-ethoxyphenyl group provides moderate electron-donating effects and higher solubility compared to fluorophenyl derivatives (e.g., 4-(4-fluorophenyl)piperidine in ).
- Fluorophenyl groups, as seen in bromuconazole () and Biopharmacule’s compounds (), enhance binding to hydrophobic pockets but may increase toxicity risks .
Key Data Table: Structural and Hypothetical Properties
Biological Activity
N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, along with relevant synthesis methods and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a six-membered ring containing one nitrogen atom. Its structure includes a pyridine moiety and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 320.41 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
In Vitro Studies
A study evaluating the antimicrobial efficacy of related compounds reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine derivatives have been well-documented. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro.
The mechanism involves modulation of specific pathways associated with inflammation. For instance, studies using real-time polymerase chain reaction (RT-PCR) demonstrated that these compounds could significantly reduce the production of nitric oxide (NO) and other inflammatory markers in activated macrophages .
Antiviral Activity
Emerging research suggests that piperidine-based compounds may also exhibit antiviral properties. A subset of derivatives was identified as potent inhibitors of influenza virus, with effective concentrations as low as 0.05 μM . This indicates a potential for developing antiviral therapies based on the structural framework provided by this compound.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several derivatives were synthesized and tested against common bacterial strains. The most active derivative exhibited MIC values significantly lower than those of established antibiotics, suggesting a novel mechanism of action that warrants further investigation .
- Inflammation Models : In vitro studies involving macrophages treated with this compound showed a marked decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide?
Synthesis typically involves coupling reactions between piperidine derivatives and aryl isocyanates or thiol-containing intermediates. For example, similar compounds (e.g., piperidine carboxamides) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions, often using catalysts like triethylamine in dichloromethane . Purification via column chromatography and characterization by H/C-NMR and HRMS are critical to confirm structure and ensure ≥98% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Resolves piperidine ring conformation (e.g., chair vs. boat) and confirms substituent positions via chemical shifts (e.g., pyridinyl-thioether protons at δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .
Q. How can researchers assess the compound’s stability under physiological conditions?
Conduct accelerated stability studies in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC. For example, related carboxamides show stability over 48 hours in PBS, with hydrolysis products identified by LC-MS .
Advanced Research Questions
Q. What strategies optimize the compound’s selectivity for target receptors (e.g., kinases or GPCRs)?
- Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) to the pyridinyl-thioether moiety to enhance target binding and reduce off-target interactions (e.g., hERG inhibition) .
- Computational docking : Use tools like Schrödinger Suite to model interactions with residues in the active site of Met kinase or CGRP receptors .
- Selectivity profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-targets and refine structure-activity relationships (SAR) .
Q. How can contradictions in biological activity data across assays be resolved?
- Probe-dependent effects : For receptor modulators, use biased signaling assays (e.g., cAMP vs. β-arrestin recruitment) to clarify functional selectivity, as seen with allosteric modulators like BD103 .
- Assay validation : Compare results across orthogonal platforms (e.g., cell-based vs. biochemical assays) to rule out artifacts. For example, Met kinase inhibitors showed consistent IC values in enzyme and cell proliferation assays .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?
- Rodent xenografts : Use Met-dependent GTL-16 gastric carcinoma models to assess tumor growth inhibition. Oral administration with plasma exposure monitoring is critical, as demonstrated for BMS-777607 .
- Brain penetration studies : Measure brain-to-plasma ratios in rodents via LC-MS, ensuring unbound fractions align with target engagement thresholds (e.g., NR2B antagonists require >50% receptor coverage) .
Q. How does the piperidine ring conformation influence pharmacological activity?
X-ray data for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide reveals a chair conformation with pyramidal nitrogen, enabling hydrogen bonding to receptor residues. Substituents at the 4-position (e.g., pyridinyl-thioether) can lock the ring into bioactive conformations, enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
